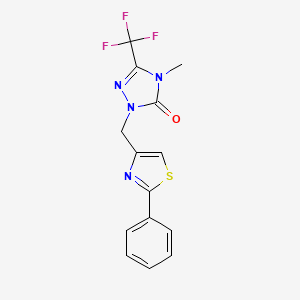
4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H11F3N4OS and its molecular weight is 340.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be characterized by its molecular formula C13H10F3N3OS and a molecular weight of approximately 319.3 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in anticancer and antimicrobial activities.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key findings include:
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For example, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 (lung cancer) | 1.61 ± 1.92 |
| Compound B | A431 (skin cancer) | 1.98 ± 1.22 |
In a study focusing on structure-activity relationships (SAR), it was noted that the presence of electron-donating groups like methyl at specific positions enhances cytotoxicity against cancer cells .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. In a study evaluating various thiazole derivatives, the compound exhibited significant antibacterial and antifungal activities:
| Activity Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 15 |
| Antifungal | C. albicans | 18 |
These findings suggest that the thiazole ring contributes to the enhanced activity against microbial strains .
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific biological targets:
- Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
- Bcl-2 Inhibition : Compounds with similar structures have been reported to interact with the Bcl-2 protein family, promoting apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of thiazole and triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to our compound was tested in a Phase I trial for patients with advanced solid tumors, showing a favorable safety profile and preliminary signs of efficacy.
- Case Study 2 : An investigation into the antimicrobial effects against multi-drug resistant strains revealed that the compound significantly reduced bacterial load in vitro and in vivo models.
Propriétés
IUPAC Name |
4-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-20-12(14(15,16)17)19-21(13(20)22)7-10-8-23-11(18-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHFOPIDRZGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














